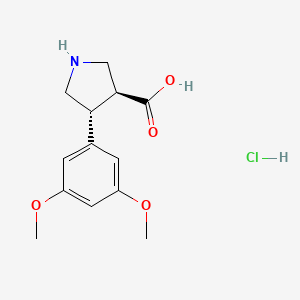
(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Its structure may allow it to bind to specific biological receptors, making it useful in pharmacological research.
Medicine
Drug Development:
Diagnostic Agents: Use in the development of diagnostic agents for imaging or biochemical assays.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the dimethoxy groups, making it less versatile in certain reactions.
(3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
Dimethoxy Substitution: The presence of two methoxy groups on the aromatic ring provides unique chemical properties, such as increased electron density and potential for further functionalization.
Chirality: The specific stereochemistry of the compound may result in unique biological activity and selectivity in chiral environments.
Properties
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRKXAUSQAEFU-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

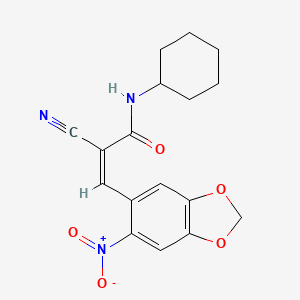
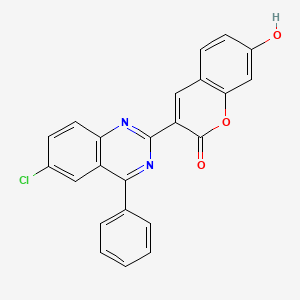
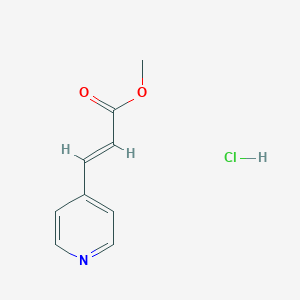
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)
![1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B2704253.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2704254.png)
![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)
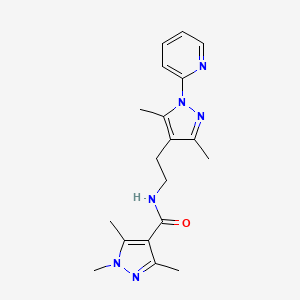
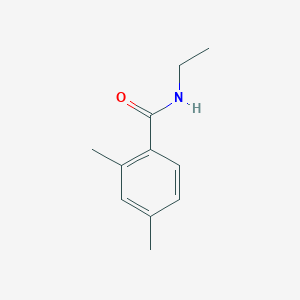
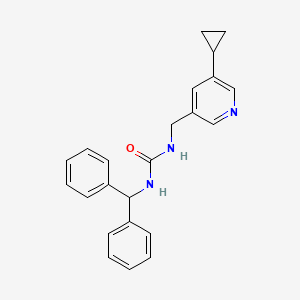
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2704263.png)
![7-Methoxy-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2704264.png)
